molecular formula C20H17Cl2N3O2 B10774156 (3S,4R)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide

(3S,4R)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide

Cat. No.: B10774156
M. Wt: 402.3 g/mol
InChI Key: XBFAFSAUQFDEOK-JKSUJKDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID20471253C32” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of selective catalysts, controlled temperature, and pressure conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Compound “PMID20471253C32” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Compound “PMID20471253C32” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to ROCK2 inhibition, such as cardiovascular diseases and cancer.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of compound “PMID20471253C32” involves the inhibition of Rho kinase 2 (ROCK2). This inhibition affects various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the active site of ROCK2, preventing its interaction with substrates and thereby inhibiting its activity .

Comparison with Similar Compounds

  • Compound GTPL8184
  • Compound BDBM50319716
  • Compound 3ND

Comparison: Compound “PMID20471253C32” is unique due to its high selectivity and potency as a ROCK2 inhibitor compared to other similar compounds. It has shown improved efficacy in biological assays and better pharmacokinetic properties .

Properties

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

(3S,4R)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m0/s1

InChI Key

XBFAFSAUQFDEOK-JKSUJKDBSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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